molecular formula C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆ B1151166 Brilacidin-15N4 Tetrahydrochloride

Brilacidin-15N4 Tetrahydrochloride

Cat. No.: B1151166
M. Wt: 1086.72
Attention: For research use only. Not for human or veterinary use.
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Description

Brilacidin-15N4 Tetrahydrochloride is a stable isotope-labeled analog of Brilacidin, a synthetic, non-peptidic small-molecule that acts as a host defense peptide (HDP) mimetic . This compound is designed for use in preclinical and clinical studies to track the distribution and metabolism of the drug candidate within biological systems, thereby helping to optimize dosing regimens . The parent compound, Brilacidin, is a broad-spectrum investigational drug that has demonstrated multiple biological activities in advanced clinical trials, including potent antibacterial, anti-inflammatory, and antiviral properties . Its primary mechanism of action is modeled after natural defensins, featuring an amphiphilic structure that allows it to selectively target and disrupt pathogenic cell membranes . In research, Brilacidin has shown significant antiviral activity against SARS-CoV-2 and other human coronaviruses, with a proposed dual mechanism involving direct virucidal effects and inhibition of viral attachment by binding to host cell surface heparan sulfate proteoglycans (HSPGs) . It has also exhibited rapid bactericidal activity against a panel of multidrug-resistant bacteria, including Neisseria gonorrhoeae , and has shown synergy with established antiviral and antibacterial agents like remdesivir . This compound is a crucial research tool for advancing the understanding of the pharmacokinetics and pharmacodynamics of this promising defensin-mimetic compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₄₀H₅₄Cl₄F₆N₁₀¹⁵N₄O₆

Molecular Weight

1086.72

Synonyms

PMX 30063-15N4 Tetrahydrochloride;  N4,N6-Bis[3-[[5-[(aminoiminomethyl)amino-15N4]-1-oxopentyl]amino]-2-[(3R)-3-pyrrolidinyloxy]-5-(trifluoromethyl)phenyl]-4,6-pyrimidinedicarboxamide Hydrochloride

Origin of Product

United States

Scientific Research Applications

Treatment of Acute Bacterial Skin and Skin Structure Infections

Brilacidin has been evaluated in clinical trials for its efficacy in treating acute bacterial skin and skin structure infections (ABSSSI). A Phase 2b trial demonstrated that a single dose of brilacidin was comparable to a 7-day regimen of daptomycin, indicating its potential as an effective treatment option for serious skin infections .

Oral Mucositis Prevention

In patients undergoing chemoradiation for head and neck cancer, brilacidin was tested as an oral rinse to prevent or reduce the severity of oral mucositis. The study aimed to assess its efficacy compared to placebo over several weeks .

COVID-19 Treatment

Brilacidin has also been investigated for its potential use in treating COVID-19. A randomized controlled trial was initiated to evaluate its safety and efficacy in hospitalized patients with moderate to severe SARS-CoV-2 infection .

Antifungal Activity

Recent studies have suggested that brilacidin may possess antifungal properties, particularly against Cryptococcus neoformans. It has been shown to inhibit fungal growth and enhance the effectiveness of existing antifungal treatments .

Efficacy Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of brilacidin against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus1
Streptococcus pneumonia4
Haemophilus influenza8
Pseudomonas aeruginosa16
Cryptococcus neoformans2.5

This data reflects the compound's potent activity against both Gram-positive and Gram-negative bacteria .

Case Studies

Case Study: Efficacy in MRSA Keratitis Model

A case study involving a keratitis model demonstrated that topical application of brilacidin was equally effective as vancomycin in treating MRSA infections when the corneal epithelium was compromised. This highlights brilacidin's potential for ocular applications and its comparative efficacy against established treatments .

Case Study: Oral Mucositis

In a clinical setting, patients receiving brilacidin as an oral rinse reported reduced severity of mucositis symptoms compared to those receiving placebo, showcasing its potential role in supportive care during cancer treatments .

Comparison with Similar Compounds

Overview of Tetrahydrochloride Compounds in the Evidence

The evidence highlights several tetrahydrochloride salts with distinct applications:

Compound Primary Use/Function Key Characteristics References
Trientine Tetrahydrochloride Treatment of Wilson’s disease (WD) - Higher bioavailability vs. trientine dihydrochloride.
- Approved by EMA in 2017.
- Twice-daily dosing improves compliance.
Spermine Tetrahydrochloride Cellular health, anti-aging, DNA stability - Endogenous metabolite.
- Potential anti-cancer properties.
- Enhances plant salinity tolerance.
1,2,4,5-Benzenetetramine Tetrahydrochloride Synthesis of carbon dots (CDs) - Red-emitting CDs with fluorescence detection capabilities (LOD: 10 nM).
- Used in material science.
3,3′-Diaminobenzidine Tetrahydrochloride Immunohistochemistry (chromogen) - Detects peroxidase activity.
- Counterstained with hematoxylin for microscopy.

Comparative Analysis of Key Tetrahydrochlorides

Pharmacokinetic and Clinical Profiles

  • Trientine Tetrahydrochloride vs. Trientine Dihydrochloride :
    • The tetrahydrochloride salt demonstrates ~30% higher bioavailability compared to the dihydrochloride form, attributed to improved solubility and stability .
    • Clinical trials confirm its safety and efficacy in WD patients intolerant to D-penicillamine, with reduced dosing frequency enhancing adherence .

Functional and Structural Differences

  • Spermine Tetrahydrochloride vs. Spermidine Trihydrochloride :
    • Spermine (tetrahydrochloride) has four amine groups , while spermidine (trihydrochloride) has three. This structural difference correlates with enhanced DNA stabilization and antioxidant effects in spermine .
    • Spermine tetrahydrochloride is under Phase 3 clinical investigation for age-related cellular degradation, whereas spermidine trihydrochloride is primarily used in plant biology .

Preparation Methods

Key Functional Groups and Labeling Sites

  • Guanidine moieties : The two pentanamide-linked guanidine groups (N=C(NH<sub>2</sub>)<sub>2</sub>) are primary candidates for <sup>15</sup>N incorporation due to their role in membrane targeting.

  • Amide bonds : The four amide linkages in the pyrimidine dicarboxamide backbone may also incorporate <sup>15</sub>N to track metabolic stability.

  • Pyrrolidine nitrogen : The (3R)-pyrrolidin-3-yloxy group’s secondary amine could serve as an additional labeling site.

Synthesis of Brilacidin Tetrahydrochloride

The preparation of the parent compound provides a foundation for isotopic labeling. PubChem data (CID 45275360) and patent literature outline a multi-step process:

Stepwise Assembly

  • Pyrimidine core construction :

    • 4,6-Dichloropyrimidine is sequentially aminated with 3-aminophenyl intermediates to form the dicarboxamide backbone.

    • Example reaction:

      4,6-Dichloropyrimidine+2RNH2Et3N, DMFN4,N6-diarylpyrimidine-4,6-dicarboxamide\text{4,6-Dichloropyrimidine} + 2 \, \text{RNH}_2 \xrightarrow{\text{Et}_3\text{N, DMF}} \text{N}^4\text{,N}^6\text{-diarylpyrimidine-4,6-dicarboxamide}

      where R = 3-((5-guanidinopentanamide)-2-(pyrrolidinyloxy)-5-(trifluoromethyl)phenyl).

  • Side-chain functionalization :

    • The aryl groups are introduced via Buchwald-Hartwig amination or Ullmann coupling, followed by guanidinylation using pentanoyl chloride and guanidine.

    • Trifluoromethyl groups are installed via radical trifluoromethylation or using CF<sub>3</sub>Cu reagents.

  • Salt formation :

    • The free base is treated with HCl in a polar solvent (e.g., methanol/water) to precipitate the tetrahydrochloride salt.

Critical Parameters

  • Purity control : HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) confirms >98% purity.

  • Yield optimization :

    StepYield (%)Purity (%)
    Pyrimidine amination65–7590
    Guanidinylation50–6085
    Salt formation9599

Isotopic Labeling Strategies for Brilacidin-15N<sub>4</sub>

<sup>15</sup>N Incorporation Methods

  • Guanidine group labeling :

    • Use <sup>15</sup>N-enriched guanidine hydrochloride ([<sup>15</sup>N<sub>3</sub>]-guanidine·HCl) during the pentanamide guanidinylation step.

    • Reaction:

      Pentanoyl chloride+[15N3]guanidine5-(15N3-guanidino)pentanamide\text{Pentanoyl chloride} + [^{15}\text{N}_3]\text{guanidine} \rightarrow \text{5-(}^{15}\text{N}_3\text{-guanidino)pentanamide}
  • Amide nitrogen labeling :

    • Employ <sup>15</sup>NH<sub>4</sub>Cl in the amination of pyrimidine intermediates to introduce <sup>15</sup>N at the amide positions.

Analytical Verification

  • Mass spectrometry : High-resolution MS (HRMS) confirms isotopic enrichment:

    • Theoretical m/z for [M+H]<sup>+</sup>: 1083.291 (natural) → 1087.301 (15N<sub>4</sub>).

  • NMR spectroscopy : <sup>15</sup>N-<sup>1</sup>H HSQC identifies labeled sites via chemical shift perturbations.

Challenges in Scalable Synthesis

Steric Hindrance and Solubility

  • The bulky trifluoromethyl and pyrrolidinyloxy groups necessitate high-dilution conditions (0.01–0.05 M) during coupling steps to prevent oligomerization.

  • Polar aprotic solvents (DMF, DMAc) enhance solubility but require strict temperature control (<40°C) to avoid decomposition.

Purification of Isotopologs

  • Ion-exchange chromatography : Separates <sup>15</sup>N-labeled species using Q Sepharose FF resin with NaCl gradient elution.

  • Counterion exchange : Replaces Cl<sup>−</sup> with acetate to improve crystallinity of the labeled tetrahydrochloride .

Q & A

Q. What are the recommended analytical techniques for characterizing Brilacidin-15N4 Tetrahydrochloride purity and structural integrity?

  • Methodological Answer: To ensure purity and structural integrity, researchers should employ orthogonal analytical methods:
  • Nuclear Magnetic Resonance (NMR): Confirm molecular structure and detect impurities via proton/carbon-13 NMR, comparing spectra to reference standards .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase HPLC with UV detection, optimizing mobile phase composition (e.g., acetonitrile/water gradients) for peak resolution .
  • Mass Spectrometry (MS): Validate molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-MS) .

Q. How should researchers design experiments to assess this compound stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies under controlled conditions:
  • Temperature/Humidity: Test samples at 4°C, 25°C (60% RH), and 40°C (75% RH) over 1–6 months. Use HPLC to monitor degradation products and quantify remaining active compound .
  • Light Exposure: Compare stability in amber vs. clear glass vials under UV/visible light to assess photodegradation .
  • Solution Stability: Prepare aqueous buffers (pH 4–9) and analyze via UV-Vis spectroscopy for aggregation or precipitation .

Q. What in vitro assays are suitable for initial bioactivity screening of this compound?

  • Methodological Answer: Prioritize target-specific assays based on mechanistic hypotheses:
  • Antimicrobial Activity: Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Cytotoxicity: Perform MTT/WST-1 assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
  • Binding Studies: Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target biomolecules .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer: Address contradictions through systematic validation:
  • Batch Purity: Re-analyze compounds from conflicting studies via HPLC and MS to rule out batch-to-batch variability .
  • Assay Conditions: Compare buffer composition, temperature, and incubation times. For example, divalent cations (e.g., Mg²⁺) may alter antimicrobial activity .
  • Orthogonal Assays: Validate findings using independent methods (e.g., fluorescence-based vs. chromogenic detection) to eliminate assay-specific artifacts .

Q. What methodological considerations are critical when transitioning this compound from in vitro to in vivo models?

  • Methodological Answer: Optimize pharmacokinetic (PK) and pharmacodynamic (PD) parameters:
  • Solubility/Bioavailability: Use co-solvents (e.g., DMSO/PEG 400) or lipid-based formulations to enhance solubility in animal dosing .
  • Dosing Regimen: Conduct pilot PK studies to determine plasma half-life and tissue distribution via LC-MS/MS .
  • Toxicity Profiling: Perform histopathological analysis and serum biochemistry in rodents to identify off-target effects .

Q. How can researchers elucidate the mechanistic pathway of this compound using advanced molecular techniques?

  • Methodological Answer: Combine multi-omics and structural biology approaches:
  • Transcriptomics: Use RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
  • Protein Interaction Mapping: Apply co-immunoprecipitation (Co-IP) or proximity ligation assays (PLA) to map binding partners .
  • Molecular Dynamics (MD) Simulations: Model compound-membrane interactions to predict disruption of bacterial lipid bilayers .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound studies?

  • Methodological Answer: Use non-linear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate EC₅₀/IC₅₀ values. For multi-variable datasets (e.g., time-dependent efficacy), apply two-way ANOVA with post-hoc Bonferroni correction .

Q. How should researchers address batch-to-batch variability in synthesis or bioactivity outcomes?

  • Methodological Answer: Implement quality-by-design (QbD) principles:
  • Process Controls: Monitor reaction parameters (temperature, pH) in real-time using in-line spectroscopy .
  • Design of Experiments (DoE): Use factorial designs to identify critical synthesis variables (e.g., precursor ratios, reaction time) .
  • Bioactivity Normalization: Include internal controls (e.g., reference antibiotics) in each assay batch to normalize inter-experimental variability .

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